Product packaging for N,N,N',N'-Tetramethylethylenediamine(Cat. No.:CAS No. 110-18-9)

N,N,N',N'-Tetramethylethylenediamine

Cat. No.: B135492
CAS No.: 110-18-9
M. Wt: 116.2 g/mol
InChI Key: KWYHDKDOAIKMQN-UHFFFAOYSA-N
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Description

TMEDA is a tertiary diamine with the formula (CH₃)₂NCH₂CH₂N(CH₃)₂. It is widely used in coordination chemistry and organic synthesis due to its strong chelating ability. Its methyl substituents provide steric bulk, enhancing stabilization of metal centers while reducing basicity compared to primary amines. TMEDA is a colorless liquid with a boiling point of 120–122°C, density of 0.775 g/mL, and is highly flammable . Key applications include:

  • Organometallic synthesis: Stabilizes lithium enolates and LDA (lithium diisopropylamide) as cyclic dimers .
  • Polymerization: Acts as a catalyst in polyacrylamide gel formation .
  • Hypergolic reactions: Reacts exothermically with nitric acid, producing energetic intermediates .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16N2 B135492 N,N,N',N'-Tetramethylethylenediamine CAS No. 110-18-9

Properties

IUPAC Name

N,N,N',N'-tetramethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3
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InChI Key

KWYHDKDOAIKMQN-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(C)C
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Molecular Formula

C6H16N2
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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DSSTOX Substance ID

DTXSID5026122
Record name N,N,N',N'-Tetramethylethylenediamine
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Molecular Weight

116.20 g/mol
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Physical Description

1,2-di-(dimethylamino)ethane appears as a water-white colored liquid with a fishlike odor. Flash point 68 °F. Less dense than water. Vapors heavier than air. Used to make other chemicals., Liquid, Colorless liquid with a mild odor of ammonia; [HSDB] Hygroscopic; [CHEMINFO]
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-
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Boiling Point

250 to 252 °F at 760 mmHg (NTP, 1992), 121 °C
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Flash Point

50 °F (NTP, 1992)
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Solubility

Soluble (NTP, 1992), Sol in water and most organic solvents
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Density

0.7765 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7765 @ 20 °C/4 °C
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Vapor Pressure

16.7 [mmHg]
Record name N,N,N',N'-Tetramethyl-1,2-ethanediamine
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Color/Form

Colorless liquid

CAS No.

110-18-9
Record name 1,2-DI-(DIMETHYLAMINO)ETHANE
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Record name N,N,N′,N′-Tetramethylethylenediamine
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Melting Point

-67.2 °F (NTP, 1992), FP: -55 °C
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Preparation Methods

Key Challenges and Limitations

  • Low Yield (35%) : The presence of NaOH accelerates dehydrochlorination side reactions, producing unsaturated hydrocarbons such as vinyl chloride.

  • Resource Intensity : Excessive NaOH consumption during neutralization and drying increases production costs.

  • Safety Concerns : High-pressure autoclave use and handling of chlorinated intermediates pose operational risks.

This method, while foundational, has largely been superseded by more efficient protocols.

Catalytic Synthesis Using Copper Monochloride

ParameterValue
Molar Ratio (DCE:DMA)1:3.5
Catalyst Loading0.02–0.03 wt.% CuCl
Temperature115–118°C
Pressure0.7–0.9 MPa
Reaction Time2 hours

Mechanistic Insights

Copper monochloride facilitates nucleophilic substitution by coordinating with DMA, enhancing the attack on DCE’s electrophilic carbon centers. This coordination stabilizes intermediates, minimizing side reactions. Post-synthesis, the product is neutralized with aqueous NaOH, distilled, and dried, yielding a colorless liquid with minimal impurities (0.4 wt.%).

Alternative Route via Dibromoalkane and Dimethylamine Gas

A solvent-based approach employs dibromoalkane and dimethylamine gas in tetrahydrofuran (THF). Dry NHMe2\text{NHMe}_2 gas is bubbled into THF at 0°C, followed by dibromoalkane addition (6 g). The reaction proceeds at room temperature for 24 hours, after which the mixture is washed with chloroform and NaOH, dried, and distilled.

Characterization Data

  • Yield : Quantitative (near 100%).

  • 1H NMR^1\text{H NMR} (CDCl3_3) : δ 1.458 (m, 4H, -CH2_2-CH2_2-NMe2_2), δ 2.246 (t, 16H, terminal -NMe2_2).

Advantages Over Traditional Methods

  • Ambient Conditions : Eliminates high-pressure equipment.

  • Solvent Flexibility : THF’s polarity enhances reactant solubility, accelerating kinetics.

  • Scalability : Suitable for continuous-flow systems due to mild reaction parameters.

Comparative Analysis of Synthesis Methods

MethodYieldTemperaturePressureCatalystKey Drawbacks
DCE + DMA (Classic)35%120–130°C10–16 atmNoneLow yield, high NaOH use
DCE + DMA + CuCl97.1%115–118°C0.7–0.9 MPaCuClRequires catalyst removal
Dibromoalkane + DMA~100%25°CAmbientNoneBromide waste management

The catalytic method using CuCl represents the industrial gold standard due to its balance of yield, purity, and operational safety. However, the dibromoalkane route offers a greener alternative for laboratories prioritizing mild conditions .

Chemical Reactions Analysis

N,N,N’,N’-Tetramethylethylenediamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include ammonium persulfate, halides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polymer Chemistry

Polyacrylamide Gel Electrophoresis (PAGE)
TMEDA is predominantly used as a catalyst in the polymerization of acrylamide to form polyacrylamide gels, which are essential for separating proteins and nucleic acids during electrophoresis. When combined with ammonium persulfate (APS), TMEDA accelerates the polymerization process, allowing for efficient gel formation necessary for techniques like SDS-PAGE and native PAGE .

Table 1: Role of TMEDA in Polymer Chemistry

ApplicationDescription
Gel ElectrophoresisCatalyst for acrylamide polymerization
Protein AnalysisFacilitates separation of proteins
Nucleic Acid AnalysisAids in the resolution of nucleic acid fragments

Organometallic Chemistry

Ligand for Metal Complexes
TMEDA acts as a bidentate ligand that forms stable complexes with various metal ions, enhancing their solubility in organic solvents. This property is particularly useful in synthesizing organometallic compounds where TMEDA stabilizes reactive intermediates, facilitating reactions such as metallation of aromatic compounds .

Table 2: TMEDA as a Ligand

Metal IonComplex FormedUse
Lithium[Li(tmeda)2]+Stabilizes organolithium reagents
ZincTMEDA-ZnCl2Catalysis in organic synthesis
Nickel[(TMEDA)Ni(CH3)2]Homogeneous catalysis

Molecular Biology

Reagent in Molecular Biology
In molecular biology laboratories, TMEDA is crucial for preparing polyacrylamide gels used in protein and nucleic acid analysis. Its role in facilitating the polymerization process is indispensable for obtaining high-resolution gels necessary for accurate electrophoretic separation .

Case Study: Protein Modification
Recent studies have shown that TMEDA can induce modifications in peptides during free radical polymerization. For instance, when used with APS, TMEDA has been observed to create methylene bridges between amino acid residues, which can alter peptide functionality and stability . This application highlights the importance of TMEDA in developing controlled release systems and molecular imprinting materials.

Chemical Reactions

Catalyst in Organic Synthesis
TMEDA is also employed as a catalyst in various organic reactions, enhancing the rate of metalation and influencing the regioselectivity of reactions involving organolithium reagents. Its ability to stabilize reactive intermediates makes it a valuable tool for chemists working on complex organic syntheses .

Mechanism of Action

The primary mechanism of action of N,N,N’,N’-Tetramethylethylenediamine involves its ability to catalyze the formation of free radicals from ammonium persulfate or riboflavin. These free radicals then initiate the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels . This process is crucial in various biochemical and industrial applications.

Comparison with Similar Compounds

Ethylenediamine (en)

Structural Differences : Ethylenediamine (H₂NCH₂CH₂NH₂) lacks methyl groups, making it a primary diamine.

  • Basicity : Higher basicity (pKa ~10.7) compared to TMEDA (pKa ~6.5) due to primary amines .
  • Coordination : Bidentate ligand but forms less stable complexes with metals like Li⁺ due to smaller steric bulk. Ethylenediamine’s Li complexes exhibit higher quadrupolar coupling constants (75 kHz) in ⁷Li NMR, indicating lower symmetry vs. TMEDA’s ~36–39 kHz .
  • Applications: Used in epoxy curing and as a corrosion inhibitor, but less effective in stabilizing bulky organolithium reagents.

N,N,N',N'-Tetramethylcyclohexanediamine (TMCDA)

Structural Differences : Cyclohexane backbone introduces rigidity.

  • Chelation Strength : Forms more rigid, fully chelated complexes. In azaaldol condensations, TMCDA shows reaction rates and mechanisms identical to TMEDA, confirming chelation dominance .
  • Thermal Stability : Higher boiling point (~180°C) than TMEDA due to cyclic structure .
  • Applications : Preferred in reactions requiring rigid coordination geometry, such as asymmetric catalysis.

Tetramethylpropylenediamine (TMPDA)

Structural Differences : Longer propylene chain (CH₂CH₂CH₂ vs. CH₂CH₂ in TMEDA).

  • Basicity : Similar to TMEDA but with slightly altered solubility in polar solvents.

Comparative Data Table

Property TMEDA Ethylenediamine (en) TMCDA TMPDA
Molecular Formula C₆H₁₆N₂ C₂H₈N₂ C₈H₁₈N₂ C₇H₁₈N₂
Boiling Point (°C) 120–122 117 ~180 ~130
Density (g/mL) 0.775 0.899 0.92 0.81
Basicity (pKa) ~6.5 ~10.7 ~6.8 ~6.6
Quadrupolar Coupling (Li⁺, kHz) 36–39 (room temp) 75 (ClO₄⁻ complexes) N/A N/A
Coordination Mode Bidentate, flexible Bidentate, flexible Bidentate, rigid Bidentate, flexible
Key Applications Lithium enolate stabilization, hypergolic fuels Epoxy curing, corrosion inhibition Asymmetric catalysis Solvent in organometallic synthesis

Mechanistic and Reactivity Insights

  • Lithium Coordination: TMEDA forms cyclic dimers with LDA, crucial for stabilizing reactive intermediates. In contrast, ethylenediamine’s Li complexes require oxygen donors (e.g., ClO₄⁻) for tetrahedral coordination, leading to asymmetric environments .
  • Azaaldol Condensations: TMEDA-solvated enolate dimers react via a bis-chelated transition state, while TMCDA’s rigid structure enforces similar pathways without monodentate coordination .
  • Hypergolic Ignition: TMEDA’s reaction with HNO₃ generates dimethylnitrosamine and formaldehyde, highlighting its unique reactivity among diamines .

Biological Activity

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate tertiary amine known for its significant role in various chemical and biological processes. With the chemical formula (CH₃)₂NCH₂CH₂N(CH₃)₂, TMEDA has garnered attention for its biological activity, particularly in the context of catalysis, polymerization, and interactions with biological molecules.

TMEDA is characterized by its strong Lewis basicity due to the lone pairs of electrons on its nitrogen atoms. This property allows TMEDA to act as a ligand for metal ions, forming stable complexes with various metal halides such as zinc chloride and copper(I) iodide. The formation of these complexes enhances their solubility in organic solvents, which is crucial for organic synthesis applications.

In biological contexts, TMEDA has been shown to facilitate reactions involving organolithium reagents, significantly increasing their reactivity. For instance, when combined with n-butyllithium, TMEDA forms a more reactive complex that can effectively metallate aromatic compounds. This property is particularly useful in peptide synthesis and modification processes .

Biological Applications

1. Catalysis in Polymerization:
TMEDA serves as a catalyst in free radical polymerization processes. It is commonly used alongside ammonium persulfate (APS) to initiate polymerization reactions in peptide and protein studies. This catalytic role involves modifying amino acid residues through methyleneation reactions, which can influence the stability and functionality of proteins during synthesis .

2. Interaction with Biological Molecules:
Studies have indicated that TMEDA can interact with various biological molecules. For example, it has been observed to modify lysine residues in peptides when used with APS. This modification can alter the properties of peptides and proteins, affecting their biological activity and stability .

Table 1: Summary of Biological Activities of TMEDA

Activity Description
Catalytic Role Catalyzes free radical polymerization with APS; modifies amino acid residues
Metal Complex Formation Forms stable complexes with metal halides; enhances solubility in organic solvents
Peptide Modification Methyleneation of lysine residues; influences protein stability
Reactivity Enhancement Increases reactivity of organolithium reagents in metallation reactions

Case Study: Methyleneation of Peptides

A study focused on the methyleneation of peptides using TMEDA revealed that it effectively modifies lysine residues, impacting the overall structure and function of the peptides. Mass spectrometry was utilized to identify modification sites and assess relative reactivity . This research underscores the importance of TMEDA in biochemical applications where precise modifications are necessary.

Safety and Handling

While TMEDA has valuable applications, it also poses safety concerns due to its chemical properties. It is essential to handle this compound with care, as it can be hazardous if not managed properly. Proper safety protocols should be followed when working with TMEDA to mitigate risks associated with its use .

Q & A

Q. What is the role of TMEDA in polyacrylamide gel polymerization, and how does it influence gel formation kinetics?

TMEDA acts as a catalyst in free-radical polymerization when paired with ammonium persulfate (APS). It donates electrons to APS, generating sulfate radicals that initiate acrylamide/bis-acrylamide crosslinking. The molar ratio of TMEDA to APS critically impacts gelation time and pore size. For example, increasing TMEDA concentration accelerates polymerization but may reduce gel uniformity due to rapid radical formation. Optimal ratios (e.g., 1:100 TMEDA:APS) ensure controlled polymerization for protein separation .

Q. How does TMEDA stabilize lithium enolates, and what are its implications for reaction selectivity?

TMEDA chelates lithium ions in enolate complexes, reducing aggregation and enhancing nucleophilicity. In azaaldol condensations, TMEDA-solvated lithium enolates form doubly chelated dimers, as shown via ⁶Li/¹⁵N NMR. This dimerization suppresses side reactions (e.g., aldol side products) by stabilizing the transition state [(ROLi)₂(TMEDA)₂(imine)]‡. The chelation also enables stereochemical control in β-amino ester synthesis .

Q. What safety protocols are essential when handling TMEDA in laboratory settings?

TMEDA is highly flammable (flash point: 17°C) and corrosive. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 2 ppm).
  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Storage : Under argon in sealed containers to prevent moisture absorption and oxidation .

Advanced Research Questions

Q. How does TMEDA modulate lithium coordination environments in solid-state NMR studies?

In [Li(TMEDA)]Al(CH₃)₄, ⁷Li NMR reveals tetrahedral Li coordination (quadrupolar coupling constants: 36–39 kHz), with TMEDA’s nitrogen atoms symmetrically surrounding Li. In contrast, [Li(TMEDA)]ClO₄ shows asymmetric Li-O interactions (coupling constant: 75 kHz). Temperature-dependent linewidth narrowing (150–360 K) indicates reduced quadrupolar interactions at higher temperatures, critical for interpreting dynamic solid-state structures .

Q. Can TMEDA influence the aggregation state of organometallic reagents, and how is this analyzed experimentally?

DOSY NMR studies demonstrate TMEDA’s role in deaggregating lithium zincates. For LiZn(TMP)₃, TMEDA replaces THF ligands, forming monomeric species (diffusion coefficient: 1.2 × 10⁻⁹ m²/s). This contrasts with aggregated LiTMP clusters (diffusion coefficient: 0.8 × 10⁻⁹ m²/s). Such analyses clarify reactivity differences in deprotonation reactions .

Q. What methodological challenges arise in studying TMEDA-solvated transition metal complexes?

X-ray crystallography of Cd(TMEDA)(thqdtc)₂ (thqdtc = tetrahydroquinoline dithiocarbamate) reveals distorted octahedral geometry with TMEDA occupying two axial sites. Challenges include:

  • Crystallization : TMEDA’s volatility requires low-temperature (100 K) crystallization.
  • Bond-length analysis : Cd–N (TMEDA) bonds (2.35 Å) are longer than Cd–S (2.52 Å), indicating weaker TMEDA coordination .

Contradictions and Resolutions

  • vs. 10 : While [Li(TMEDA)]Al(CH₃)₄ shows temperature-dependent coupling constants, [Li(TMEDA)]ClO₄ exhibits no such dependency. This is resolved by differing anion interactions (Al(CH₃)₄⁻ vs. ClO₄⁻), which alter Li’s electronic environment .
  • vs. 5 : TMEDA’s role in enolate dimerization (aggregation) contrasts with its deaggregating effect in zincate chemistry. This reflects context-dependent behavior: chelation dominates in enolates, while ligand exchange drives deaggregation in zincates .

Methodological Recommendations

  • NMR Studies : Use ⁶Li/¹⁵N isotopic labeling to resolve TMEDA’s coordination geometry in solution.
  • Kinetic Profiling : Employ ¹⁹F NMR (for fluorine-tagged imines) to monitor azaaldol condensation rates .
  • Safety Mitigation : Pair TMEDA with non-oxidizing acids (e.g., HCl) to avoid exothermic reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.